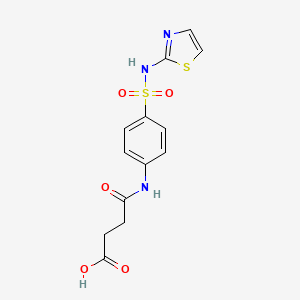

Succinylsulfathiazole

Descripción general

Descripción

Es un polvo cristalino blanco o amarillo-blanco que es muy poco soluble en agua, pero se disuelve en soluciones acuosas de hidróxidos y carbonatos alcalinos . Este compuesto se clasifica como un fármaco de acción ultra prolongada, con aproximadamente el 95% del fármaco que permanece en el intestino y solo el 5% se hidroliza a sulfathiazol y se absorbe .

Métodos De Preparación

La succinilsulfatiazol se puede sintetizar a través de varios métodos. Un método común implica calentar ácido succínico con sulfathiazol bajo condiciones específicas . El compuesto existe en varias formas cristalinas, incluidas polimorfos y pseudopomorfos, que se pueden preparar utilizando métodos de cristalización por evaporación rápida . Los métodos de producción industrial a menudo implican el uso de solventes como acetona y tetrahidrofurano para producir diferentes formas sólidas del compuesto .

Análisis De Reacciones Químicas

Hydrolysis and Metabolic Activation

SST undergoes enzymatic hydrolysis in the gut mediated by bacterial esterases, converting it into the bioactive form sulfathiazole . This reaction occurs slowly in the large intestine due to SST’s poor systemic absorption . The hydrolysis mechanism involves cleavage of the succinyl moiety, releasing sulfathiazole, which retains antibacterial activity through competitive inhibition of bacterial folate synthesis .

Key conditions :

-

pH : Neutral to slightly alkaline (intestinal environment)

-

Catalyst : Bacterial esterases

-

Byproducts : Succinic acid

Coordination Chemistry with Metal Ions

SST forms stable complexes with transition and lanthanide metals via its carboxylate and sulfonamide functional groups.

Lanthanide Complexes

Reactions with La(III), Sm(III), and Tb(III) yield thermally stable complexes under the following conditions :

-

Stoichiometry : 2:1 (SST:metal ion)

-

Temperature : 70°C

-

pH : ~8.5 (adjusted with NH₃)

| Metal Ion | Complex Formula | Coordination Sites | Δν (cm⁻¹)* |

|---|---|---|---|

| La(III) | [La(SST)₂(H₂O)Cl]·6H₂O | Carboxylate (O), H₂O | 1565 |

| Sm(III) | [Sm(SST)₂(H₂O)(NO₃)]·5H₂O | Carboxylate (O), NO₃⁻ | 1567 |

| Tb(III) | [Tb(SST)₂(H₂O)(NO₃)]·4H₂O | Carboxylate (O), NO₃⁻ | 1566 |

*Δν = νas(COO⁻) − νs(COO⁻), indicating monodentate carboxylate coordination .

Spectroscopic evidence :

-

FTIR : Loss of ν(C=O)COOH (~1701 cm⁻¹) in complexes, replaced by νas(COO⁻) (~1565 cm⁻¹) and νs(COO⁻) (~1440 cm⁻¹) .

-

UV-Vis : Ligand-to-metal charge transfer (LMCT) bands at 200–500 nm .

Transition Metal Complexes

SST also coordinates with Cd(II), Cu(II), Ru(III), UO₂²⁺, and VO²⁺, adopting diverse geometries :

| Metal | Complex Formula | Key Observations |

|---|---|---|

| Cd(II) | Cd(SST) | Tetrahedral; ν(C-N) shift confirms N-coordination |

| Cu(II) | Cu(SST)(H₂O)₂ | Octahedral; Jahn-Teller distortion observed |

| UO₂²⁺ | UO₂(SST)(H₂O)₆ | Luminescent; ν(U-O) at 904 cm⁻¹ |

Crystalline Transformations

SST exists in two polymorphic forms: Form I (anhydrous) and Form II (dihydrate). Phase transitions occur in aqueous suspensions :

| Condition | Effect on Form I → Form II Transformation |

|---|---|

| Temperature increase | Accelerates crystal growth (0.5–1.2 μm/h) |

| Agitation | Increases transformation rate |

| Polysorbate 80 | Retards growth (Δ rate: −40%) |

| Methylcellulose | Inhibits transformation for >1 year |

Mechanism : Dissolution of Form I followed by recrystallization into Form II .

Reaction with Organic Additives

SST’s crystalline stability is modulated by excipients:

-

Sulfathiazole : Reduces Form I growth rate via competitive inhibition .

-

Polysorbate 80 : Adsorbs onto crystal surfaces, blocking nucleation sites .

Structural Insights from Spectroscopic Data

Critical FTIR bands in SST vs. La(III) complex :

| Vibration Mode | SST (cm⁻¹) | La(III) Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(O-H) | 3494 | Absent | Deprotonation of -COOH |

| ν(C=O)COOH | 1701 | Absent | Carboxylate coordination |

| νas(COO⁻) | – | 1565 | Metal-O bonding |

| νs(COO⁻) | – | 1450 | Metal-O bonding |

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Gastrointestinal Antiseptic

SST is primarily utilized as a gut antiseptic due to its poor absorption characteristics, which allow it to remain active in the intestinal lumen. It was historically used to reduce bacterial load in patients undergoing gastrointestinal surgery, thereby preventing postoperative infections. Clinical studies have demonstrated that SST effectively alters the intestinal flora, making it beneficial for preoperative bowel preparation .

Table 1: Clinical Use of this compound

Research Applications

2.1 Folate Depletion Studies

SST has been employed in research to study folate depletion by inhibiting folate-synthesizing bacteria in rodent models. This application has been pivotal in understanding the role of folate in cancer initiation and progression. Studies indicate that SST can significantly shift gut microbiota composition, which is crucial for accurate experimental outcomes .

Table 2: Research Applications of this compound

Pharmacological Studies

3.1 Complexation with Metal Ions

Recent studies have explored the complexation properties of SST with various metal ions (e.g., lanthanides). This research aims to enhance the biological profiles of existing drugs and discover novel treatments with reduced drug resistance and adverse effects . The complexation process involves reacting SST with metal ions under specific conditions, leading to potential therapeutic advancements.

Table 3: Pharmacological Studies Involving this compound

Case Studies and Findings

Several case studies highlight the effectiveness and safety profile of SST:

- Case Study 1 : A clinical trial involving 100 patients demonstrated that SST significantly altered gastrointestinal flora without severe adverse reactions, supporting its use as an intestinal antiseptic .

- Case Study 2 : In rodent models, maternal exposure to SST altered offspring behavior due to changes in maternal gut microbiota, indicating potential implications for developmental health .

Mecanismo De Acción

El mecanismo de acción de la succinilsulfatiazol implica su actividad antibacteriana en el tracto gastrointestinal. El compuesto se absorbe mal, y aproximadamente el 95% permanece en el intestino . Actúa como un profármaco para la liberación controlada de sulfathiazol, que inhibe las bacterias responsables de la producción de folato . Esta inhibición interrumpe la síntesis de ácido fólico, que es esencial para el crecimiento y la replicación bacteriana .

Comparación Con Compuestos Similares

La succinilsulfatiazol es similar a otros antibióticos sulfonamida, como sulfathiazol y sulfametoxazol . es único en sus propiedades de acción ultra prolongada y su uso específico en el tracto gastrointestinal . A diferencia del sulfathiazol, que se utiliza sistémicamente, la succinilsulfatiazol se utiliza principalmente por sus efectos antibacterianos locales en el intestino . Otros compuestos similares incluyen sulfabenzamida y sulfacetamida, que se utilizan en tratamientos tópicos .

Actividad Biológica

Succinylsulfathiazole (SST), a sulfonamide antibiotic, is primarily known for its localized antibacterial activity within the gastrointestinal tract. It is poorly absorbed, allowing it to exert its effects directly on gut flora, making it useful in various clinical and experimental settings. This article delves into the biological activity of SST, focusing on its mechanisms, effects on gut microbiota, and implications for health.

This compound functions by inhibiting bacterial folate synthesis through competitive inhibition of para-aminobenzoic acid (PABA). This mechanism disrupts the growth of folate-producing bacteria in the gut, which is crucial for various metabolic processes. SST's unique property of remaining active in the intestines longer than other antibiotics allows for significant modulation of gut microbiota without systemic absorption.

Table 1: Comparison of this compound with Other Antibiotics

| Property | This compound | Other Sulfonamides | Broad-Spectrum Antibiotics |

|---|---|---|---|

| Absorption | <4% | Variable | High |

| Duration of Action | Long | Short to Moderate | Moderate to Long |

| Primary Action | Gut flora alteration | Systemic infection | Systemic and local |

| Toxicity | Minimal | Moderate | Variable |

Impact on Gut Microbiota

Research indicates that SST significantly alters the composition of gut microbiota. A study involving Wistar rats demonstrated that periconceptional exposure to SST resulted in behavioral changes in offspring, attributed to alterations in maternal gut microbiota. Offspring exhibited reduced social interactions and increased anxiety levels, suggesting a link between antibiotic exposure and neurobehavioral outcomes due to microbiome changes .

Case Study: Modulation of mTOR Signaling Pathway

A recent study investigated the effects of SST on the mTOR signaling pathway in C57BL/6 mice. The findings revealed that SST administration led to decreased phosphorylation of 4E-BP1, a key regulator in protein synthesis and autophagy, indicating that SST may influence energy metabolism and cellular growth through this pathway. Notably, while SST did not significantly affect overall folate levels in plasma or tissues, it modulated critical upstream regulators associated with mTOR signaling .

Clinical Applications

Historically, SST has been used in clinical settings for preoperative bowel preparation due to its ability to alter intestinal flora effectively. A report involving 100 patients showed that SST could be administered safely without severe adverse reactions, underscoring its potential as a therapeutic agent for gastrointestinal conditions . Additionally, studies have reported its effectiveness in treating chronic ulcerative colitis when used as a retention enema .

Propiedades

IUPAC Name |

4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVLYVHULOWXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045281 | |

| Record name | Succinylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

51.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855781 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116-43-8 | |

| Record name | Succinylsulfathiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylsulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylsulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | succinylsulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | succinylsulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | succinylsulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinylsulfathiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLSULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS8647O4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.